- Preparation of tripartite androgen receptor eliminators useful for treating an androgen receptor signaling-mediated diseases, World Intellectual Property Organization, , ,
Cas no 935-56-8 (1-Chloroadamantane)
1-Chloroadamantane structure
Product Name:1-Chloroadamantane
CAS No:935-56-8
MF:C10H15Cl
MW:170.679102182388
MDL:MFCD00075627
CID:40332
PubChem ID:64154
Update Time:2025-09-24
1-Chloroadamantane Chemical and Physical Properties
Names and Identifiers
-
- 1-Chloroadamantane
- 1-Chloroadamantane (purified by sublimation)
- 1-adamantylchloride
- 1-chloro-adamantane
- 3-Chloroadamantane
- Adamantane,1-chloro
- Adamantyl chloride
- chloroadamantane
- 1-Adamantyl Chloride (purified by sublimation)
- 1-Chlorotricyclo[3.3.1.13,7]decane
- 1-Chlorotricyclo[3.3.1.1(3,7)]decane
- 1-Adamantyl Chloride
- Adamantane, 1-chloro-
- Tricyclo[3.3.1.13,7]decane, 1-chloro-
- OZNXTQSXSHODFR-UHFFFAOYSA-N
- 1-chlorotricyclo[3.3.1.1~3,7~]decane
- Tricyclo(3.3.1.13,7)decane, 1-chloro-
- C10H15Cl
- 1-chloranyladamantane
- PubChem8769
- Tricyclo(3.3.1.1(3,7))d
- 1-Chlorotricyclo[3.3.1.13,7]decane (ACI)
- Adamantane, 1-chloro- (6CI, 7CI, 8CI)
- NSC 143629
- NSC143629
- Tricyclo(3.3.1.1(3,7))decane, 1-chloro-
- tricyclo[3.3.1.1~3,7~]decane, 1-chloro-
- tricyclo(3.3.1.1~3,7~)decane, 1-chloro-
- AKOS001015419
- EN300-225975
- SY017979
- AS-57011
- DB-003016
- 935-56-8
- MFCD00075627
- NS00039573
- STL373557
- HOZ9S5Z71H
- Tricyclo[3.3.1.1(3, 1-chloro-
- Z56771135
- Tricyclo[3.3.1.13, 1-chloro-
- BBL033931
- AMANTADINE HYDROCHLORIDE IMPURITY A [EP IMPURITY]
- EINECS 213-305-0
- DTXSID1061318
- AMANTADINE HYDROCHLORIDE IMPURITY A (EP IMPURITY)
- DTXCID3048869
- D73278
- Q2806581
- C3557
- NSC-143629
- 1-Chlorotricyclo(3.3.1.13,7)decane
- UNII-HOZ9S5Z71H
- SCHEMBL192524
- Adamantane, 1-chloro-(8CI)
- CS-0063165
- 1-Chloroadamantane, 98%
-
- MDL: MFCD00075627
- Inchi: 1S/C10H15Cl/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2
- InChI Key: OZNXTQSXSHODFR-UHFFFAOYSA-N
- SMILES: ClC12CC3CC(C1)CC(C3)C2
Computed Properties
- Exact Mass: 170.08600
- Monoisotopic Mass: 170.086228
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.4
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Not determined
- Density: 1.0492 (rough estimate)
- Melting Point: 165-166 °C (lit.)
- Boiling Point: 211.58°C (rough estimate)
- Flash Point: 82.3 °C
- Refractive Index: 1.6012 (estimate)
- Water Partition Coefficient: Poorly soluble in water. Soluble in hydrocarbons. But readily soluble in nonpolar organic solvents.
- PSA: 0.00000
- LogP: 3.19400
- Solubility: Not determined
1-Chloroadamantane Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R36/37/38
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- TSCA:Yes
- Storage Condition:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
1-Chloroadamantane Customs Data
- HS CODE:2903890090
- Customs Data:
China Customs Code:
2903890090Overview:
2903890090. Other naphthenic hydrocarbons\Halogenated derivatives of cycloalkenes or cycloterpene alkenes. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903890090. halogenated derivatives of cyclanic, cyclenic or cyclotherpenic hydrocarbons. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
1-Chloroadamantane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 294861-5G |
1-Chloroadamantane |
935-56-8 | 5g |
¥459.75 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 294861-25G |
1-Chloroadamantane |
935-56-8 | 25g |
¥1049.78 | 2023-12-09 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C871402-5g |
1-Chloroadamantane |
935-56-8 | 99.5% | 5g |
298.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1018516-25MG |
1-Chloroadamantane |
935-56-8 | 25mg |
¥11253.66 | 2025-01-16 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | RR305-5g |
1-Chloroadamantane |
935-56-8 | 98.0%(GC) | 5g |
¥437.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | RR305-1g |
1-Chloroadamantane |
935-56-8 | 98.0%(GC) | 1g |
¥147.0 | 2022-05-30 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00456-25g |
1-Chloroadamantane |
935-56-8 | 98% | 25g |
¥697.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00456-5g |
1-Chloroadamantane |
935-56-8 | 98% | 5g |
¥140.0 | 2024-07-19 | |
| TRC | C363890-100mg |
1-Chloroadamantane |
935-56-8 | 100mg |
$ 63.00 | 2023-09-08 | ||
| TRC | C363890-250mg |
1-Chloroadamantane |
935-56-8 | 250mg |
$ 81.00 | 2023-09-08 |
1-Chloroadamantane Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; rt; 18 h, rt
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Iron chloride (FeCl3) Solvents: Dichloromethane ; 5 min, rt
Reference
- Iron(III)-Catalyzed Halogenations by Substitution of Sulfonate Esters, Advanced Synthesis & Catalysis, 2011, 353(6), 963-972
Production Method 3
Reaction Conditions
1.1 Reagents: Carbon tetrachloride Catalysts: Acetonitrile , Tris(acetylacetonato)manganese Solvents: Carbon tetrachloride ; 1 h, 200 °C
Reference
- Chlorination of adamantane and its derivatives by carbon tetrachloride in the presence of manganese, vanadium, and molybdenum-containing catalysts, Neftekhimiya, 2004, 44(2), 148-155
Production Method 4
Production Method 5
Reaction Conditions
1.1 Reagents: Chloroform , Polyisoprene Catalysts: Titanium , Iron(III) acetylacetonate Solvents: Chloroform ; 0.5 h, 25 °C
Reference
- Chlorination method and catalyst system for the synthesis of 1- and 2-chloroadamantanes from 1- and 2-adamantanols and chloroform, Russian Federation, , ,
Production Method 6
Reaction Conditions
1.1 Reagents: tert-Butyl hypochlorite Catalysts: Silver(1+), bis(1,10-phenanthroline-κN1,κN10)-, (T-4)-, 1,1,1-trifluoromethanesu… Solvents: Acetonitrile ; 3 h, rt
Reference
- Silver-catalyzed decarboxylative chlorination of aliphatic carboxylic acids, Journal of the American Chemical Society, 2012, 134(9), 4258-4263
Production Method 7
Reaction Conditions
1.1 Reagents: Carbon tetrachloride , Phosphine, [4-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-ylphenyl]diphenyl-, rel-, tri… Solvents: Dichloromethane
Reference
- ROMPgel-Supported Triphenylphosphine with Potential Application in Parallel Synthesis, Organic Letters, 2002, 4(11), 1975-1977
Production Method 8
Reaction Conditions
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane
Reference
- Halogen-exchange reactions between alkyl fluorides and boron trihalides or titanium tetrahalides. A convenient synthesis of alkyl halides from alkyl fluorides, Journal of Fluorine Chemistry, 1995, 72(1), 89-93
Production Method 9
Reaction Conditions
1.1 Reagents: Tin tetrachloride
Reference
- A simple method for the conversion of adamantyl, benzyl and benzyhydryl alcohols to their corresponding bromides and chlorides and the transhalogenation of adamantyl, benzyl, benzhydryl and tertiary alkyl bromides and chlorides, Synthesis, 1989, (8), 614-16
Production Method 10
Production Method 11
Production Method 12
Reaction Conditions
1.1 Reagents: Dabco Solvents: Carbon tetrachloride , tert-Butanol , Water
Reference
- Photochemical chlorodecarboxylation via an electron transfer mechanism, Journal of the Chemical Society, 1989, (21), 1636-7
Production Method 13
Reaction Conditions
1.1 Reagents: Diisopropyl azodicarboxylate Solvents: Dichloromethane ; 1 min, rt
1.2 Reagents: Chlorotrimethylsilane ; 15 min, rt
1.2 Reagents: Chlorotrimethylsilane ; 15 min, rt
Reference
- Alkylphosphinites as Synthons for Stabilized Carbocations, Organic Letters, 2022, 24(7), 1460-1464
Production Method 14
Reaction Conditions
1.1 Reagents: tert-Butyl hypochlorite Catalysts: Silver(1+), bis(1,10-phenanthroline-κN1,κN10)-, (T-4)-, 1,1,1-trifluoromethanesu… Solvents: Acetonitrile ; rt
Reference
- Catalytic Decarboxylation/Carboxylation Platform for Accessing Isotopically Labeled Carboxylic Acids, ACS Catalysis, 2019, 9(7), 5897-5901
Production Method 15
Production Method 16
Reaction Conditions
1.1 Reagents: Benzil , Chlorodimethylsilane Catalysts: Indium trichloride Solvents: Dichloromethane ; 82 h, rt
Reference
- Direct chlorination of alcohols: synthesis of ethyl 3-chloro-3-phenylpropanoate [benzenepropanoic acid, β-chloro-, ethyl ester], Organic Syntheses, 2006, 83, 38-44
Production Method 17
Reaction Conditions
1.1 Reagents: Benzil , Chlorodimethylsilane Catalysts: Indium trichloride Solvents: Dichloromethane ; 82 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Reference
- Indium-Catalyzed Direct Chlorination of Alcohols Using Chlorodimethylsilane-Benzil as a Selective and Mild System, Journal of the American Chemical Society, 2004, 126(23), 7186-7187
Production Method 18
Reaction Conditions
1.1 Reagents: Triphenylphosphine , Selenium, dichlorodimethyl-, (T-4)- Solvents: Chloroform
Reference
- Triphenylphosphine/Dichloroselenurane: A new reagent for a selective conversion of alcohols into alkyl chlorides, Journal of Organic Chemistry, 1998, 63(25), 9565-9568
Production Method 19
Production Method 20
Reaction Conditions
Reference
- Thermolysis of N,N-dihalo derivatives of bridgehead and neopentylamines to the corresponding halides, Journal of Organic Chemistry, 1980, 45(26), 5239-43
1-Chloroadamantane Raw materials
- Tricyclo[3.3.1.13,7]decan-1-ol,1-methanesulfonate
- Adamantane
- 1-Fluoroadamantane
- PHOSPHINOUS ACID, DIPHENYL-, TRICYCLO[3.3.1.13,7]DEC-1-YL ESTER
- 1-Adamantanol
- adamantane-1-carbonyl chloride
- Tricyclo[3.3.1.13,7]decane-1-carboxylic acid, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester
- Tricyclo[3.3.1.13,7]decan-1-amine, N,N-dichloro-
- Adamantane-1-carboxylic acid
1-Chloroadamantane Preparation Products
1-Chloroadamantane Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:935-56-8)1-Chloroadamantane
Order Number:A844631
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:03
Price ($):298.0
Email:sales@amadischem.com
1-Chloroadamantane Related Literature
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:935-56-8)1-Chloroadamantane
Purity:99%
Quantity:25g
Price ($):298.0